4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with chloro, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzonitrile with 4-methoxybenzaldehyde in the presence of a base can lead to the formation of the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(3-chlorophenyl)-6-(4-hydroxyphenyl)-5-pyrimidinecarbonitrile
- 4-Chloro-2-(3-chlorophenyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
Uniqueness
4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c1-24-14-7-5-11(6-8-14)16-15(10-21)17(20)23-18(22-16)12-3-2-4-13(19)9-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGYEFDHCOLJJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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